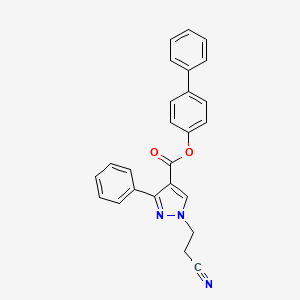![molecular formula C18H15BrN2O2 B4919070 N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B4919070.png)
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a complex organic compound that combines a bromophenyl group with a hydroxyquinoline moiety through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the para position.
Quinoline Derivative Preparation: The next step involves the synthesis of the hydroxyquinoline derivative, which can be achieved through various methods, including Skraup synthesis.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the hydroxyquinoline derivative in the presence of acetic anhydride and a suitable catalyst to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Free Radical Scavenging: The hydroxy group in the quinoline moiety can scavenge free radicals, providing antioxidant effects.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)acetamide: Lacks the hydroxyquinoline moiety, making it less versatile in applications.
8-hydroxyquinoline: Lacks the bromophenyl group, affecting its reactivity and binding properties.
Uniqueness
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is unique due to the combination of the bromophenyl and hydroxyquinoline groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-11(22)21-16(13-4-7-14(19)8-5-13)15-9-6-12-3-2-10-20-17(12)18(15)23/h2-10,16,23H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUFSXQDXVFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-3-(4-fluorophenyl)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4918988.png)
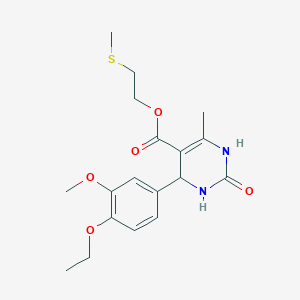
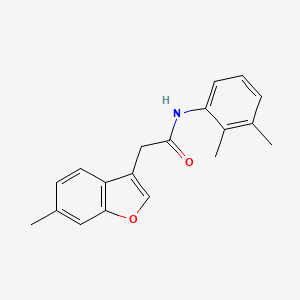
![4-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)-1-butanamine](/img/structure/B4918998.png)
![diethyl [(1,3-dioxo-2,3-dihydro-1H-inden-5-yl)methylene]malonate](/img/structure/B4919011.png)
![3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole](/img/structure/B4919028.png)
![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B4919036.png)
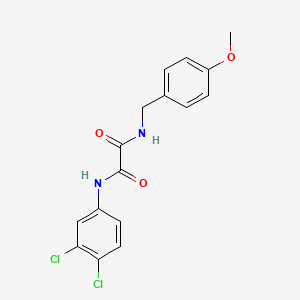
![4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide](/img/structure/B4919074.png)
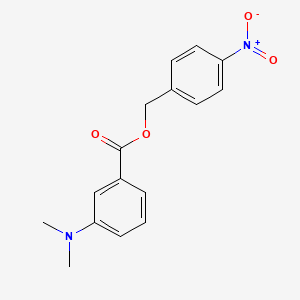
![(5E)-3-[(Phenylamino)methyl]-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4919091.png)
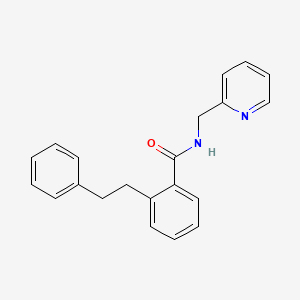
![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
